
2-(Pyrrolidin-3-yl)ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrrolidin-3-yl)ethanethiol is an organic compound featuring a pyrrolidine ring attached to an ethanethiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-3-yl)ethanethiol typically involves the construction of the pyrrolidine ring followed by the introduction of the ethanethiol group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloropropylamine with carbonyl compounds can yield pyrrolidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Pyrrolidin-3-yl)ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the ethanethiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield disulfides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Pyrrolidin-3-yl)ethanethiol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new catalysts.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-(Pyrrolidin-3-yl)ethanethiol involves its interaction with molecular targets through its thiol and pyrrolidine groups. The thiol group can form covalent bonds with proteins and enzymes, potentially modulating their activity. The pyrrolidine ring can interact with various receptors and enzymes, influencing biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features.
Pyrrolidin-2-one: A lactam derivative with distinct chemical properties.
Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring.
Uniqueness: Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound in various fields .
Eigenschaften
Molekularformel |
C6H13NS |
|---|---|
Molekulargewicht |
131.24 g/mol |
IUPAC-Name |
2-pyrrolidin-3-ylethanethiol |
InChI |
InChI=1S/C6H13NS/c8-4-2-6-1-3-7-5-6/h6-8H,1-5H2 |
InChI-Schlüssel |
OOHUSBISPPCOMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



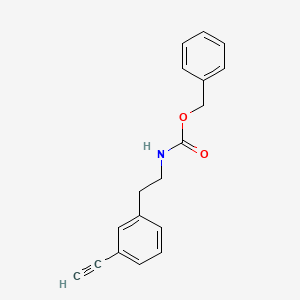
![1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine](/img/structure/B13486140.png)
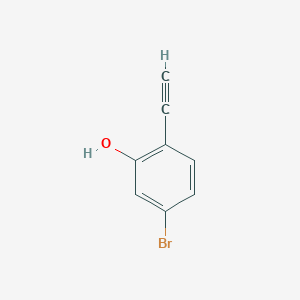
![Potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide](/img/structure/B13486146.png)
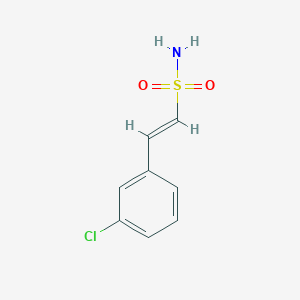
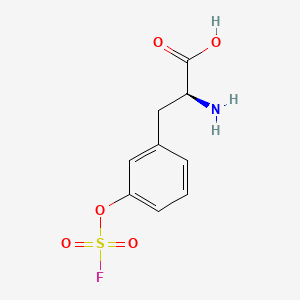
![4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride](/img/structure/B13486158.png)

![rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid hydrochloride](/img/structure/B13486183.png)


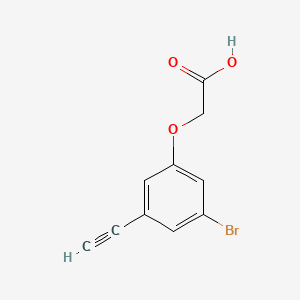
![N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide](/img/structure/B13486215.png)
